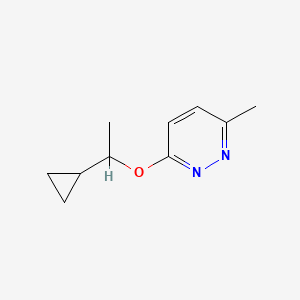

3-(1-Cyclopropylethoxy)-6-methylpyridazine

Description

Properties

IUPAC Name |

3-(1-cyclopropylethoxy)-6-methylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-3-6-10(12-11-7)13-8(2)9-4-5-9/h3,6,8-9H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSLGJPNUXADOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC(C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Cyclopropylethoxy)-6-methylpyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or its equivalent.

Introduction of the Cyclopropylethoxy Group: The cyclopropylethoxy group can be introduced via an etherification reaction using cyclopropyl ethanol and an appropriate base.

Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Cyclopropanone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Receptor Binding: It can bind to specific receptors in biological systems, influencing various physiological processes.

Medicine:

Therapeutic Agents: Due to its structural features, the compound is explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry:

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropylethoxy)-6-methylpyridazine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylethoxy group may enhance its binding affinity to these targets, while the pyridazine ring can participate in various electronic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-Cyclopropylethoxy)-6-methylpyridazine with two pyridazine derivatives from the provided evidence: 3-(9-(Julolidinyl)ethynyl)-6-methylpyridazine (Compound 5) and 1,4-Bis((6-methylpyridazin-3-yl)ethynyl)-2,5-dioctyloxybenzene (Compound 6) .

Key Findings:

Substituent Effects: The cyclopropylethoxy group in the target compound likely enhances steric hindrance compared to the linear ethynyl-Julolidinyl group in Compound 3. This may reduce reactivity in cross-coupling reactions but improve stability against metabolic degradation in biological applications. Compound 6’s bis-ethynylpyridazine structure enables π-conjugation across the benzene core, suggesting applications in organic electronics, whereas the target compound’s monomeric structure may favor solubility in non-polar solvents .

Synthetic Efficiency: Compound 5’s higher yield (59%) versus Compound 6 (36%) highlights the challenge of synthesizing dimeric structures.

Spectroscopic Properties :

- While NMR/IR/MS data for the target compound are unavailable, Compound 5’s MS (m/z 290) and Compound 6’s MS (m/z 289) suggest that cyclopropylethoxy substitution would increase molecular weight due to the oxygen atom and cyclopropane ring.

Functional and Application Differences

- Biological Activity : Ethynyl-Julolidinyl derivatives (e.g., Compound 5) are often explored for fluorescence labeling due to julolidine’s rigid, planar structure. In contrast, the cyclopropylethoxy group in the target compound may confer lipid membrane permeability, making it a candidate for central nervous system (CNS) drug design.

- Material Science : Compound 6’s extended conjugation system makes it suitable for optoelectronic devices, whereas the target compound’s steric bulk may limit π-stacking, favoring amorphous material formation.

Biological Activity

3-(1-Cyclopropylethoxy)-6-methylpyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyridazine ring substituted with a cyclopropylethoxy group at the 3-position and a methyl group at the 6-position. The synthesis typically involves:

- Formation of the Pyridazine Ring : Condensation of hydrazine with a 1,4-diketone.

- Introduction of the Cyclopropylethoxy Group : Etherification using cyclopropyl ethanol.

- Methylation : Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

The biological activity of 3-(1-Cyclopropylethoxy)-6-methylpyridazine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropylethoxy group enhances binding affinity, while the pyridazine ring participates in electronic interactions that modulate target protein activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds structurally related to 3-(1-Cyclopropylethoxy)-6-methylpyridazine showed moderate cytotoxicity against various cancer cell lines. Notably, compounds with similar structures demonstrated significant inhibitory effects on c-Met kinase, which is overexpressed in several cancers.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 1.06 |

| Compound B | MCF-7 | 1.23 |

| Compound C | HeLa | 2.73 |

The above table illustrates that certain derivatives exhibit promising cytotoxic effects against A549, MCF-7, and HeLa cancer cell lines, indicating the potential for further development as anticancer agents .

Inhibition of c-Met Kinase

c-Met is a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival. Inhibitors targeting c-Met can potentially treat cancers characterized by its overexpression. The IC50 values for related compounds indicate strong inhibitory activity:

Table 2: c-Met Kinase Inhibitory Activity

| Compound | IC50 (μM) |

|---|---|

| Foretinib | 0.019 |

| Compound D | 0.090 |

| Compound E | 0.21 |

These findings suggest that compounds similar to 3-(1-Cyclopropylethoxy)-6-methylpyridazine could serve as effective c-Met inhibitors, warranting further investigation into their structure-activity relationships (SARs) .

Study on Derivative Compounds

In a study evaluating triazolo-pyridazine derivatives, several compounds were tested for their biological activity against cancer cell lines. The results indicated that modifications in the structure significantly affected their potency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.